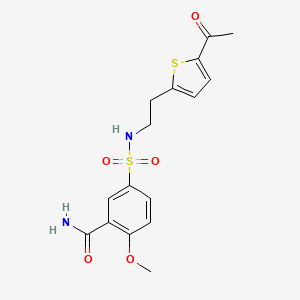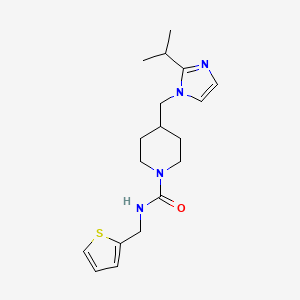![molecular formula C23H12ClF3N4O2 B2644118 2-(3-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one CAS No. 1291862-63-9](/img/structure/B2644118.png)
2-(3-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups. These include a chlorophenyl group, a trifluoromethylphenyl group, an oxadiazole ring, and a phthalazinone ring .
Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the trifluoromethyl group could make the compound more electronegative and potentially more reactive .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial Activity : Several studies have synthesized derivatives of phthalazinone, including 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and pyrazolo derivatives, to assess their antimicrobial properties. These derivatives have been reported to exhibit varying degrees of antibacterial and antifungal activities, underscoring the potential of the phthalazinone scaffold for developing new antimicrobial agents. The structural modifications and synthesis methods are detailed, highlighting the chemical versatility of the phthalazinone core (El-Hashash et al., 2012), (Behalo, 2016).
Anti-inflammatory Activity : The phthalazinone derivatives have also been evaluated for their potential anti-inflammatory effects. Some new 1,3,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo derivatives were synthesized and tested, with some compounds showing comparable activity to standard anti-inflammatory drugs (abd Alla et al., 2010).
Anticancer Activity : Phthalazinone derivatives have been designed and synthesized with the aim of exploring their anticancer activities. One such study focused on the synthesis of novel 1,4-disubstituted phthalazines, demonstrating their efficacy against various cancer cell lines. This highlights the potential of phthalazinone derivatives as scaffolds for developing new anticancer agents (Li et al., 2006).
Fluorescence and Photophysical Properties : Research into the fluorescence and photophysical properties of phthalazinone derivatives has also been conducted, with studies focusing on the synthesis and characterization of compounds for potential applications in material science, such as organic fluorescent materials and semiconductors (Sravanthi & Manju, 2015).
Organic Light-Emitting Diodes (OLEDs) : The development of novel ligands based on the phthalazinone derivative for use in organic light-emitting diodes has been reported. Such studies demonstrate the application of phthalazinone derivatives in the field of optoelectronics, highlighting their potential for enhancing the performance of OLEDs (Fang et al., 2009).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12ClF3N4O2/c24-15-7-4-8-16(12-15)31-22(32)18-10-2-1-9-17(18)19(29-31)21-28-20(30-33-21)13-5-3-6-14(11-13)23(25,26)27/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRDNVDDOFONAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2644035.png)

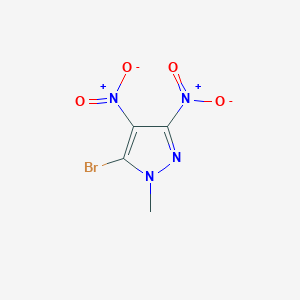
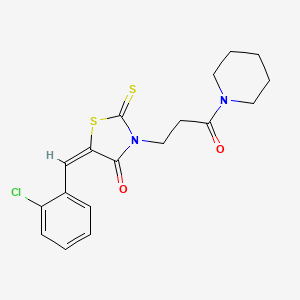
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/no-structure.png)
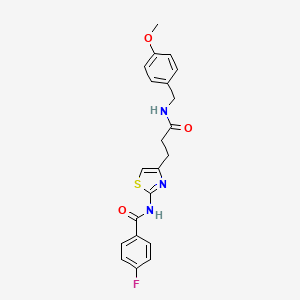

![4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644048.png)
![4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B2644049.png)

